![molecular formula C21H36N2O4S B071376 N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide CAS No. 183560-60-3](/img/structure/B71376.png)
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide, also known as S-PET, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
作用机制
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
生化和生理效应
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease can have various physiological effects, including the regulation of pH balance in the body. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
实验室实验的优点和局限性
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. These properties make it a useful tool for studying various cellular processes. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments. For example, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide. One potential area of research is its potential anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its effects on various cellular processes. Finally, research is needed to develop more stable forms of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide that can be used in a wider range of experiments.
Conclusion:
In conclusion, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide is a compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments, including its instability in aqueous solutions. Further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its potential applications in various areas of scientific research.
合成方法
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide can be synthesized using a multistep process that involves the reaction of tridecanoic acid with thionyl chloride to form tridecanoyl chloride. The resulting compound is then reacted with 4-hydroxyphenyl ethylamine to form N-[2-(4-hydroxyphenyl)ethyl]tridecanamide. The final step involves the reaction of this compound with sulfamic acid to form N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide.
科学研究应用
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to have potential anti-inflammatory and anti-cancer properties.
属性
CAS 编号 |
183560-60-3 |
|---|---|
产品名称 |
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide |
分子式 |
C21H36N2O4S |
分子量 |
412.6 g/mol |
IUPAC 名称 |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
InChI 键 |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
规范 SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
同义词 |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



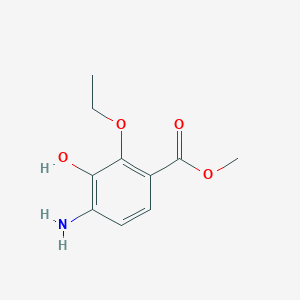
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
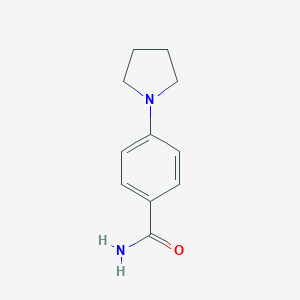
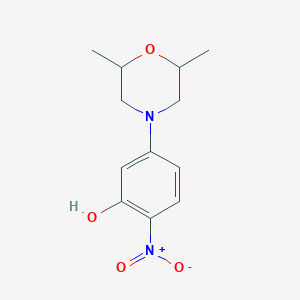
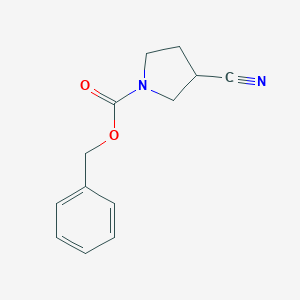
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
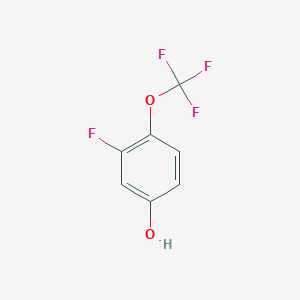
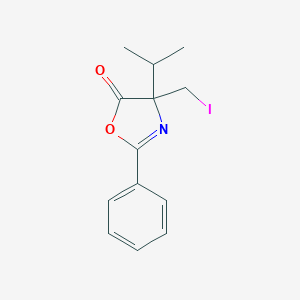
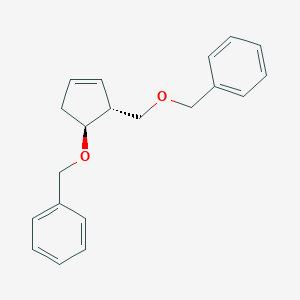
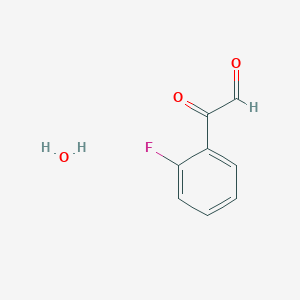
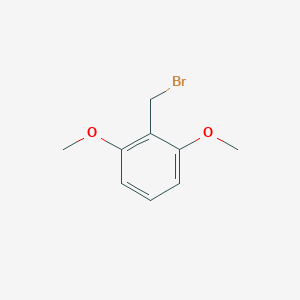
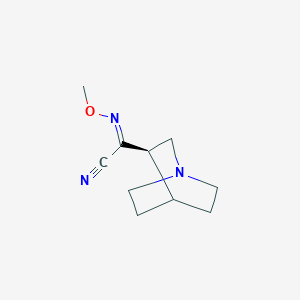
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)